2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride
Overview
Description
2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2.ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, a fluorophenyl group, and an acetonitrile group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Biochemical Pathways
One study suggests that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride may also be metabolized by similar biochemical pathways.
Pharmacokinetics
Given its molecular weight of 18662 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it may be sensitive to temperature.
Biochemical Analysis
Biochemical Properties
2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other cellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters . This inhibition can result in altered levels of neurotransmitters, affecting neuronal function and signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, such as liver damage or neurotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and the levels of different metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability . The compound can accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed
Oxidation: Formation of fluoro-substituted benzoic acids.
Reduction: Formation of 2-amino-2-(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles.
Scientific Research Applications
2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)acetonitrile
- 2-Amino-2-(4-chlorophenyl)acetonitrile
- 2-Amino-2-(4-methylphenyl)acetonitrile
Uniqueness
2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJLZZXFBYAULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491773 | |
Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934830-01-0 | |
Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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